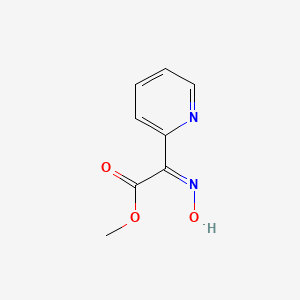
(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate is involved in the synthesis of various chemical compounds, illustrating its importance in chemical research. An efficient methodology has been developed for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, demonstrating the compound's role in accessing hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This process includes judicious functionalization of 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions, providing a high-yielding route suitable for the synthesis of these compounds and potential rapid access to other heterocyclic analogues (Morgentin et al., 2009).
Electrochemical Studies
Electrochemical reductions of the hydroxyimino group of methyl hetaryl ketoximes, including the pyridin-2-yl variant, on mercury electrodes have been extensively studied. This research reveals that, depending on the pH, these compounds undergo a four-electron reduction to form the corresponding amine. This study not only sheds light on the electrochemical behavior of these compounds but also correlates their reducibility with hydrolytic activity towards specific substrates, such as 4-nitrophenyl acetate (Cibulka et al., 2000).
Coordination Chemistry
The compound has been utilized in coordination chemistry, particularly in the synthesis of metal complexes. A study reports different Zn(II) cation coordination geometries in a specific di-μ-acetato-bis{2-chloro-6-[(pyridine-2-ylmethylimino)methyl]phenol}dizinc(II) chloroform monosolvate. The Zn(II) cation exhibits varied coordination geometries, facilitated by the tridentate ligand derived from (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, leading to potential applications in materials science due to the strong emission properties of these complexes (Kim et al., 2013).
Biochemical Applications
In the biochemical domain, derivatives of (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate have been explored for their potential anticancer activity. Zn(II) complexes bearing benzimidazole-based derivatives constructed using this compound have shown promising cytotoxic properties against various carcinoma cells, highlighting its significance in the development of new anticancer agents (Zhao et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGNGFMBSDVQRV-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631673 | |
| Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |
CAS RN |
154410-82-9 | |
| Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

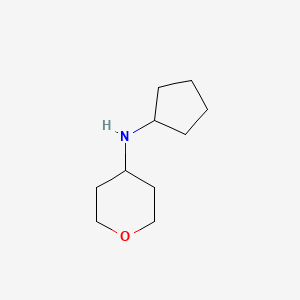
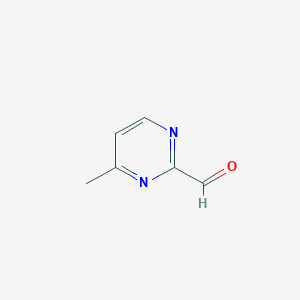
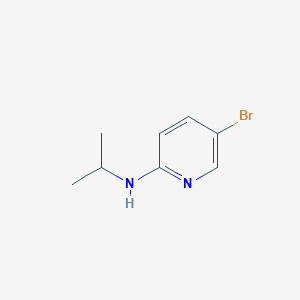
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)

![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)

![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
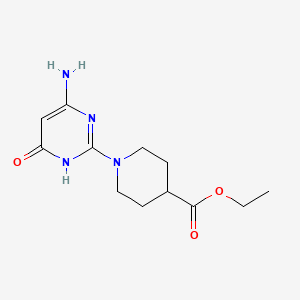
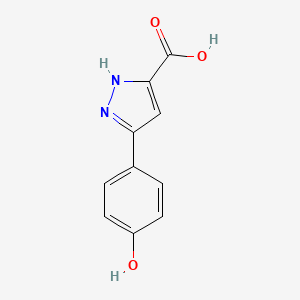
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)